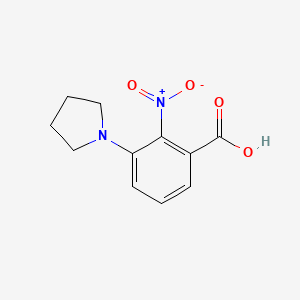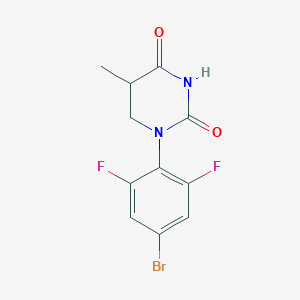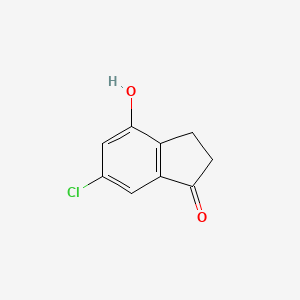
Pomalidomide-CO-C2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-CO-C2-Br, also known as Pomalidomide, is a derivative of thalidomide and belongs to the class of immunomodulatory drugs (IMiDs). It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown significant efficacy in patients who have relapsed or are refractory to other treatments, such as lenalidomide and bortezomib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form Pomalidomide . Another method involves a continuous 3-4 step flow approach, which offers improved efficiency and safety for large-scale production .
Industrial Production Methods
Industrial production of Pomalidomide focuses on achieving high purity and yield. The process typically involves dissolving Pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound. This method ensures a purity greater than 99% and is cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide, which are used for further research and development in medicinal chemistry .
Aplicaciones Científicas De Investigación
Pomalidomide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic effects.
Biology: Studied for its effects on cellular processes and immune modulation.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Anti-tumor Activity: Induces apoptosis (programmed cell death) in cancer cells by inhibiting the proliferation of myeloma cells
Comparación Con Compuestos Similares
Pomalidomide is compared with other IMiDs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its teratogenic effects but also for its immunomodulatory properties.
Lenalidomide: A more potent analog with fewer side effects compared to thalidomide.
Pomalidomide: The most recent and potent IMiD, showing improved efficacy and safety profiles
Similar Compounds
- Thalidomide
- Lenalidomide
- CC-122
- CC-220
- CC-885
Pomalidomide stands out due to its enhanced potency and reduced toxicity, making it a valuable addition to the therapeutic arsenal against multiple myeloma and other hematological malignancies.
Propiedades
Fórmula molecular |
C16H14BrN3O5 |
|---|---|
Peso molecular |
408.20 g/mol |
Nombre IUPAC |
3-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C16H14BrN3O5/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) |
Clave InChI |
CCIKLKZDGKZXEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)









amine](/img/structure/B14768872.png)

![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)

